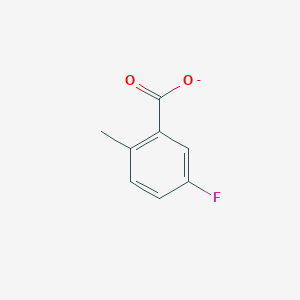
5-Fluoro-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methylbenzoate is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylbenzoate can be achieved through several methods. One common approach involves the nitration of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum, followed by esterification with methanol . This method yields 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester as an intermediate, which can be further processed to obtain the desired compound.
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The nitration and esterification method is commonly used due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluoro-2-methylbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-fluoro-2-methylbenzamide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: 5-Fluoro-2-methylbenzoic acid.
Reduction: 5-Fluoro-2-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methylbenzoate has several scientific research applications:
Medicine: It is involved in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, the compound can interact with molecular targets such as enzymes and receptors. For example, benzamide derivatives synthesized from this compound can inhibit HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A closely related compound with similar chemical properties.
5-Fluoro-3-methylbenzoate: Another fluorinated benzoate derivative with a different substitution pattern.
2-Fluoro-5-methylbenzoate: A positional isomer with the fluorine and methyl groups swapped.
Uniqueness
5-Fluoro-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methyl group on the benzene ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H6FO2- |
|---|---|
Molekulargewicht |
153.13 g/mol |
IUPAC-Name |
5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
JVBLXLBINTYFPR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14791436.png)
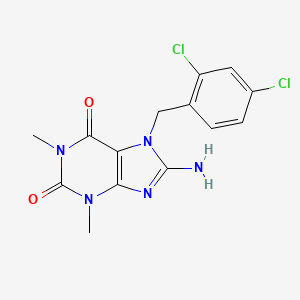
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)
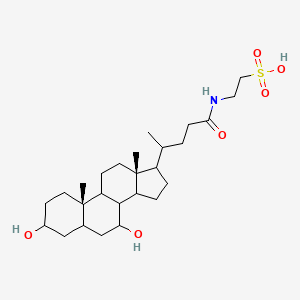
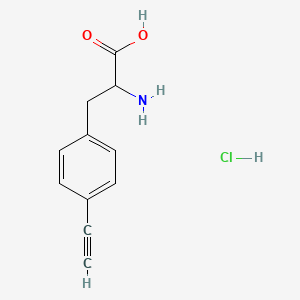
![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)
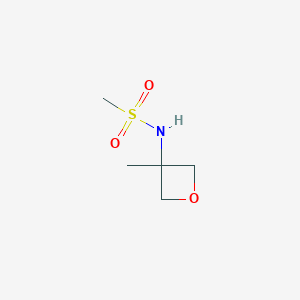
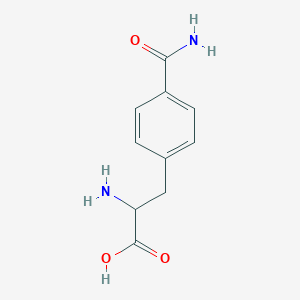
![methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)


![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)
